2-Acetylthiophene

Overview

Description

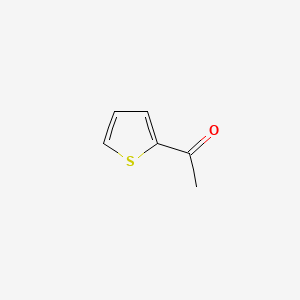

2-Acetylthiophene (CAS No. 88-15-3, molecular formula C₆H₆OS) is a heterocyclic aromatic compound featuring a thiophene ring substituted with an acetyl group at the 2-position. It is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials . Its physical properties include a density of 1.142 g/cm³, melting point of 10–11°C, and boiling point of 213–214°C . Industrially, it is synthesized via Friedel–Crafts acylation of thiophene with acetic anhydride, achieving yields up to 95% under solvent-free or acetic acid-mediated conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylthiophene can be synthesized through the reaction of thiophene with acetyl chloride in the presence of stannic chloride . Another method involves the reaction of thiophene with acetic anhydride and a catalyst, followed by rectification to obtain the product . This method allows for the recycling of the catalyst, reducing production costs and minimizing waste emissions.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of thiophene and acetic anhydride with a catalyst. The reaction is carried out in a reaction kettle, and the product is obtained through direct rectification. The remaining substrate in the reactor can be used for subsequent batches, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

2.1 Cytochrome P450-Mediated Hydroxylation

2-Acetylthiophene undergoes P450 2C9-catalyzed oxidation to form 5-hydroxy-2-acetylthiophene (5-OH-TA) via an arene oxide intermediate. Key findings:

-

Mechanism : NIH-shift rearrangement of the arene oxide intermediate leads to hydroxylation at C-5 .

-

Isotopic labeling : Incorporation of ¹⁸O from molecular oxygen confirms the arene oxide pathway .

-

Toxicology : The reactive metabolite covalently binds P450 2C9, implicating it in drug-induced liver injury .

2.2 Thiolactone Formation

Oxidation of this compound-S-oxide yields hydroxythiophene/thiolactone tautomers and S-oxide dimers. Theoretical IRC calculations show that oxygen migration to form 5-OH-TA is more favorable than alternative rearrangements .

Condensation and Cyclization Reactions

3.1 Knoevenagel Condensation

this compound reacts with β-aryl-β-chloroacroleins to form alkene intermediates, which undergo Gewald reactions to produce substituted thiophenes .

3.2 Thiophene Ring Expansion

A proposed one-pot synthesis involves:

3.3 β-Chloroacrolein Derivatives

Reaction with sodium sulfide nonahydrate and chloroacetone produces 5-aryl-2-acetylthiophenes. NMR analysis confirms the disappearance of aldehyde protons (δ 10.18–10.25 ppm) and appearance of acetyl methyl protons (δ 2.55 ppm) .

Thermochemical Stability

4.1 Experimental Data

Thermochemical studies reveal:

-

Gas-phase enthalpy of formation :

4.2 Relative Stability

Theoretical G2/G3 calculations confirm that this compound is thermodynamically more stable than the 3-isomer due to resonance stabilization between the acetyl group and thiophene ring .

Key Reaction Pathways

5.1 Arene Oxide Formation

| Step | Intermediate | Fate |

|---|---|---|

| 1 | Thiophene-S-oxide | NIH-shift rearrangement |

| 2 | Arene oxide | Hydroxylation at C-5 |

| 3 | 5-OH-TA | Tautomerization to thiolactone |

5.2 Friedel-Crafts Selectivity

| Position | Reactivity | Product |

|---|---|---|

| 2 | High | This compound |

| 3 | Low | Minor byproduct |

Scientific Research Applications

Synthesis of Derivatives

The reactivity of 2-acetylthiophene enables the synthesis of various derivatives, which have been explored for their potential biological activities:

- Schiff Bases : this compound reacts with amines to form Schiff bases, which exhibit antimicrobial properties. A study demonstrated the synthesis of Schiff bases using ultrasound methods, showing eco-friendliness and efficiency compared to traditional thermal methods .

- Chalcones : Condensation reactions of this compound with aromatic aldehydes yield chalcones, which have been screened for anti-inflammatory activity. Some derivatives showed moderate to significant anti-inflammatory effects .

This compound and its derivatives have been investigated for their biological activities:

- Antimicrobial Activity : Studies have shown that Schiff bases derived from this compound exhibit good antimicrobial activity against bacteria such as E. coli and Pseudomonas aeruginosa, as well as fungi like Candida .

- Anti-inflammatory Properties : The chalcones synthesized from this compound demonstrated anti-inflammatory effects, indicating potential therapeutic applications .

Safety Assessments

Safety assessments of this compound indicate that it does not present significant genotoxicity or skin sensitization risks under current usage levels. Evaluations conducted under Good Laboratory Practice (GLP) guidelines found that exposure levels are below toxicological concern thresholds .

Applications in Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. It contributes to the scent profiles of various products without posing significant health risks when used within established safety limits.

Data Summary Table

Case Studies

- Ultrasound-Assisted Synthesis : A study highlighted the use of ultrasound for the synthesis of Schiff bases from this compound, showcasing improved yields and reduced environmental impact compared to traditional methods .

- Anti-inflammatory Screening : Research on chalcone derivatives derived from this compound revealed varying degrees of anti-inflammatory activity, indicating potential for drug development .

- Flavor Profile Analysis : Assessments of this compound's contribution to flavor profiles in food products demonstrated its effectiveness as a natural flavoring agent without adverse health effects .

Mechanism of Action

The mechanism of action of 2-acetylthiophene involves its interaction with various molecular targets and pathways. As a precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid, it participates in reactions that modify its structure and functional groups. These modifications can influence its biological activity and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetyl-Substituted Heterocycles: Thiophene vs. Furan

2-Acetylthiophene and 2-acetylfuran share structural similarities but exhibit distinct electronic and reactivity profiles due to differences in heteroatom electronegativity (sulfur vs. oxygen).

Table 1: Key Physicochemical and Reactivity Differences

- Catalytic Applications : In cross-coupling reactions, this compound demonstrates higher catalytic conversion (92–98%) with electron-withdrawing aryl bromides compared to 2-acetylfuran (75–82%) due to sulfur’s electron-donating resonance effects .

Bioactive Derivatives: Thiophene vs. Triazole/Benzimidazole Hybrids

This compound-derived hydrazones and thiazoles exhibit antimicrobial and cytotoxic activities distinct from other heterocyclic analogs.

Structural Analogs: Methyl-Substituted Derivatives

The introduction of methyl groups alters solubility and electronic properties.

Table 3: Structural and Functional Modifications

- Synthetic Utility : this compound’s unsubstituted 3-position allows regioselective functionalization, whereas 2-acetyl-3-methylthiophene exhibits steric hindrance, reducing yields in multicomponent reactions .

Biological Activity

2-Acetylthiophene is a heterocyclic compound that has garnered attention due to its diverse biological activities. It serves as a precursor for various derivatives with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

This compound is characterized by the presence of a thiophene ring substituted with an acetyl group at the second position. Its molecular formula is , and it exhibits properties typical of both ketones and thiophenes, making it a versatile compound in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study synthesized various thiophene derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significant potency compared to standard antibiotics like gentamicin, particularly against Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative 1 | Pseudomonas aeruginosa | 10 µg/mL |

| Derivative 2 | Escherichia coli | 15 µg/mL |

| Derivative 3 | Staphylococcus aureus | 20 µg/mL |

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. A study synthesized chalcones from this compound through condensation with various aromatic aldehydes. These compounds were screened for anti-inflammatory activity, showing moderate to considerable effects in vitro .

Table 2: Anti-Inflammatory Activity of Chalcones Derived from this compound

| Compound | Inhibition (% at 50 µM) |

|---|---|

| Chalcone A | 45% |

| Chalcone B | 60% |

| Chalcone C | 30% |

Study on Metal Ion Complexes

A recent investigation focused on the synthesis of a bidentate Schiff base derived from this compound and Isatin. The resulting metal complexes were characterized and evaluated for biological activity, demonstrating promising results in terms of antibacterial efficacy and cytotoxicity against cancer cell lines .

Synthesis and Reactivity

Research has shown that various derivatives of this compound can be synthesized with modified biological activities. For example, the reaction of this compound with different nucleophiles led to the formation of compounds that displayed enhanced antimicrobial properties .

The mechanisms underlying the biological activities of this compound derivatives are still under investigation. However, molecular docking studies suggest that substituents on the thiophene ring can significantly influence bioactivity by affecting interactions with target proteins .

Molecular Docking Insights

Molecular docking studies indicate that certain substituents enhance binding affinity to bacterial enzymes, thereby increasing antimicrobial efficacy. This highlights the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-acetylthiophene, and how can experimental reproducibility be ensured?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of thiophene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously. Purification via distillation or column chromatography should follow, with characterization by NMR (¹H/¹³C) and GC-MS to confirm purity and identity . Experimental procedures must align with published protocols (e.g., Qin et al., 2007) and include raw data (yields, Rf values) in supplementary materials .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation exposure, and wear nitrile gloves and safety goggles due to its irritant properties. Store in sealed containers away from strong oxidizers and heat sources. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Safety protocols should reference Material Safety Data Sheets (MSDS) and institutional guidelines .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : ¹H NMR (δ ~2.6 ppm for acetyl CH₃, δ ~7.0–7.5 ppm for thiophene protons) and IR (C=O stretch ~1680 cm⁻¹) are essential. If spectral data conflicts with literature (e.g., unexpected splitting in NMR), verify sample purity via TLC or HPLC, replicate experiments, and cross-check with computational methods (e.g., MP2/6-311++G(d,p) for rotational constants) . Discrepancies may arise from conformers or impurities, necessitating advanced analysis like Gaussian-based vibrational mode assignments .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the electronic structure of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions and cross-conjugation effects. For example, discrepancies in UV-Vis spectra between this compound and 2-thienylphenylketone may arise from differing conformer stability. Compare computed dipole moments and transition energies with experimental data to validate hypotheses .

Q. What experimental strategies address low yields in synthesizing 2-acetyl-substituted benzo[b]thiophenes?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE): vary catalyst loading (e.g., AlCl₃), temperature (80–120°C), and solvent polarity (e.g., nitrobenzene vs. DCM). Monitor intermediates via in-situ FTIR or LC-MS. If side products dominate, introduce protecting groups (e.g., acetyl) or switch to regioselective catalysts (e.g., FeCl₃) .

Q. How do conformers of this compound influence its reactivity in organometallic reactions?

- Methodological Answer : The syn-conformer (acetyl group adjacent to sulfur) is thermodynamically favored, as shown by MP2/6-311++G(d,p) rotational constants . Reactivity differences (e.g., in Pd-catalyzed coupling) can be probed via variable-temperature NMR or X-ray crystallography. Computational studies (e.g., NBO analysis) may reveal steric/electronic effects of conformers on transition-state geometries.

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral or synthetic data in publications?

- Methodological Answer : Include raw and processed data (e.g., NMR spectra, chromatograms) in supplementary materials. Discuss contradictions in the context of experimental variables (e.g., solvent purity, instrument calibration) and cite prior studies (e.g., Bolton et al., 2007) . Use error analysis (e.g., %RSD for yields) to quantify reproducibility.

Q. What criteria determine whether a new this compound derivative qualifies as a "novel compound"?

- Methodological Answer : Provide full characterization (NMR, HRMS, elemental analysis) and compare with known compounds via databases (SciFinder, Reaxys). Novelty requires at least one unprecedented structural feature (e.g., substitution pattern) validated by X-ray crystallography or synthetic intermediates .

Properties

IUPAC Name |

1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJOVVXUZNRJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058960 | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with a slightly sweet odor; [Alfa Aesar MSDS], Liquid | |

| Record name | 2-Acetylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14 mg/mL at 30 °C | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.36 [mmHg] | |

| Record name | 2-Acetylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-15-3 | |

| Record name | 2-Acetylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASO208T20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 °C | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.